D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt

Overview

Description

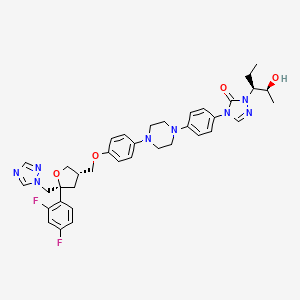

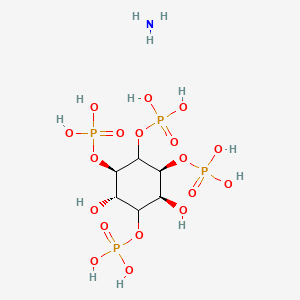

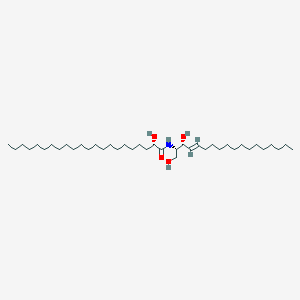

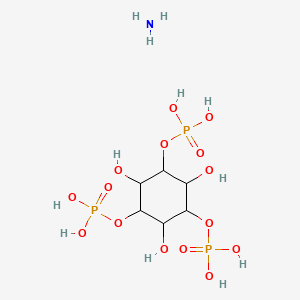

D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt is an organic compound with the molecular formula C6H16O18P4·8NH3 . It is a phosphorylation product of inositol 1,4,5-trisphosphate .

Molecular Structure Analysis

The linear formula of this compound is C6H16O18P4·8NH3 . The molecular weight is 636.32 .Chemical Reactions Analysis

This compound is formed by the phosphorylation of inositol 1,4,5-trisphosphate by inositol 1,4,5-triphosphate 3-kinase .Physical and Chemical Properties Analysis

The compound is stored at a temperature of -20°C . The SMILES string representation of the compound is N.O[C@H]1C@H(O)=O)C@HC@H(O)=O)C@@H(O)=O)[C@@H]1OP(O)(O)=O .Scientific Research Applications

Inhibition of Iron-Gall-Ink Corrosion

Research by Šala et al. (2006) demonstrated the potential of myo-inositol phosphates, including structures related to D-myo-Inositol 1,3,4,5-tetrakis(phosphate), in preventing iron-gall-ink decay in cellulose items, highlighting their significance in conservation science Šala, M., Kolar, J., Strlič, M., & Kočevar, M. (2006). Carbohydrate research.

Chemoenzymatic Synthesis

Gou, Liu, and Chen (1992) provided an efficient chemoenzymatic method for synthesizing optically active forms of myo-inositol polyphosphates, including the tetrakis-phosphates of D-myo-inositol, which are crucial for studying their biological functions Gou, D., Liu, Y.-C., & Chen, C.-S. (1992). Carbohydrate Research.

Potential as Second Messengers

Batty, Nahorski, and Irvine (1985) suggested that D-myo-inositol 1,3,4,5-tetrakisphosphate could be a second messenger in cellular signaling, following muscarinic receptor stimulation, indicating its pivotal role in biochemical pathways Batty, I., Nahorski, S., & Irvine, R. (1985). The Biochemical journal.

Biochemical Synthesis and Binding Protein Isolation

Ozaki et al. (1994) synthesized biologically interesting derivatives of inositol polyphosphates, including 2-substituted myo-inositol 1,3,4,5-tetrakis(phosphates), and used them to prepare affinity columns effective in isolating binding proteins from bovine cardiac membranes Ozaki, S., Koga, Y., Ling, L., Watanabe, Y., Kimura, Y., & Hirata, M. (1994). Bulletin of the Chemical Society of Japan.

Mechanism of Action

Target of Action

The primary target of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt is the inositol 1,4,5-trisphosphate receptor (InsP3R) . This receptor is a calcium channel that is located on the membrane of the endoplasmic reticulum . The compound acts as a potent inhibitor of Ins(1,4,5)P3 5-phosphatase .

Mode of Action

This compound facilitates the entry of calcium across the plasma membrane . It does this by increasing the sensitivity of Ins(1,4,5)P3-mediated activation of ICRAC, a store-operated calcium channel . At higher concentrations, it acts as an inhibitor of Ins(1,4,5)P3 receptors .

Biochemical Pathways

The compound is a precursor of inositol 1,3,4-trisphosphate . It plays a crucial role in the regulation of intracellular calcium levels . By controlling the transport of calcium ions across the plasma membrane, it influences various biochemical pathways that are dependent on calcium signaling .

Result of Action

The action of this compound results in increased intracellular calcium levels . This can have various effects at the molecular and cellular level, depending on the specific cellular context. For example, it can influence processes such as cell proliferation, apoptosis, and neurotransmitter release, all of which are regulated by calcium signaling .

Future Directions

Biochemical Analysis

Biochemical Properties

D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt plays a significant role in biochemical reactions. It increases the entry of calcium across the plasma membrane . This compound is proposed to regulate intracellular calcium by controlling the transport of calcium ions across the plasma membrane .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the opening of calcium channels on both the endoplasmic reticulum to release calcium from internal stores and on the plasma membrane to allow the influx of calcium from outside the cell .

Metabolic Pathways

This compound is involved in metabolic pathways related to the regulation of intracellular calcium

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with the plasma membrane to control the transport of calcium ions .

Properties

IUPAC Name |

azane;[(1S,2S,4S,5R)-2,4-dihydroxy-3,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4.H3N/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);1H3/t1-,2-,3?,4-,5+,6?;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRGGXGJARVUBP-HQMYMHGMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H19NO18P4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3093537.png)

![Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-](/img/structure/B3093566.png)

![15-Tetracosenamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, (15Z)-](/img/structure/B3093609.png)